2-amino-N-phenylacetohydrazide

Catalog No.
S12840518
CAS No.
M.F
C8H11N3O
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-phenylacetohydrazide

Product Name

2-amino-N-phenylacetohydrazide

IUPAC Name

2-amino-N-phenylacetohydrazide

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C8H11N3O/c9-6-8(12)11(10)7-4-2-1-3-5-7/h1-5H,6,9-10H2

InChI Key

QSGDXUDGSSLYOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)CN)N

2-Amino-N-phenylacetohydrazide (commonly referred to as glycine phenylhydrazide) is a specialized amino acid derivative utilized primarily as an orthogonally protected C-terminal building block in complex peptide synthesis. Unlike standard alkyl or benzyl esters, the phenylhydrazide moiety serves a dual function: it acts as a robust semi-permanent protecting group during segment condensation and can be selectively activated or cleaved via mild oxidation. This unique reactivity profile makes it highly valuable for synthesizing sensitive, multi-fragment peptides—such as insulin and calcitonin derivatives—where traditional acid- or base-catalyzed deprotection would compromise structural integrity or trigger racemization [1].

Substituting 2-amino-N-phenylacetohydrazide with conventional C-terminal protected glycines (e.g., glycine methyl, benzyl, or tert-butyl esters) frequently fails in advanced segment condensation workflows. Standard esters require either strong acids (trifluoroacetic acid), strong bases (saponification), or catalytic hydrogenation for removal. In complex sequences containing sensitive residues or multiple disulfide bridges, these harsh conditions lead to premature cleavage of orthogonal groups (like BOC or Acm), catalyst poisoning by sulfur, or base-catalyzed racemization at the C-terminus. The phenylhydrazide group bypasses these failure modes entirely by enabling oxidative cleavage at neutral or mildly acidic pH, preserving the integrity of highly functionalized peptide intermediates [1].

Orthogonal Deprotection via Mild Oxidation

In the synthesis of complex peptide fragments, the C-terminal phenylhydrazide group demonstrates superior orthogonality compared to standard benzyl esters. When subjected to oxidation via manganese dioxide or copper-pyridine complexes in air, 2-amino-N-phenylacetohydrazide derivatives undergo rapid conversion to the free carboxylic acid. This process leaves acid-labile groups (like BOC) and base-labile groups completely intact, whereas attempting to remove a benzyl ester via hydrogenolysis in sulfur-containing peptides often fails due to catalyst poisoning, and saponification risks racemization [1].

Evidence DimensionDeprotection compatibility with sensitive groups (e.g., BOC, Acm)
Target Compound DataQuantitative cleavage via Cu/O2 or MnO2 with 0% loss of BOC/Acm groups
Comparator Or BaselineBenzyl ester (requires H2/Pd or strong acid, incompatible with sulfur/Acm or BOC)
Quantified DifferenceEnables 100% orthogonal cleavage without acid/base extremes
ConditionsRoom temperature oxidation in aqueous acetic acid or copper-pyridine catalytic systems

Procurement of the phenylhydrazide derivative is essential for workflows requiring the assembly of sulfur-rich or highly protected peptide segments where standard deprotection destroys the product.

Enzymatic Cleavage Capability via Tyrosinase

2-Amino-N-phenylacetohydrazide offers a unique biocatalytic deprotection route unavailable to standard ester-protected amino acids. Research demonstrates that peptide phenylhydrazides can be selectively oxidized to acyl diazenes by mushroom tyrosinase, followed by spontaneous hydrolysis to the free acid at pH 7. Standard methyl or ethyl esters are completely inert to tyrosinase and require esterases or chemical hydrolysis. This enzymatic susceptibility allows for ultra-mild, physiologically compatible unmasking of the C-terminus, which is critical when handling highly aggregation-prone or chemically fragile peptide sequences [1].

Evidence DimensionSusceptibility to neutral enzymatic cleavage
Target Compound DataSelective oxidation and hydrolysis via tyrosinase at pH 7.0
Comparator Or BaselineMethyl/ethyl esters (inert to tyrosinase, require pH > 10 for chemical saponification)
Quantified DifferenceAllows C-terminal deprotection at neutral pH vs. highly basic conditions
Conditions0.1 M phosphate buffer, pH 7, 20°C with mushroom tyrosinase

Buyers synthesizing pH-sensitive peptides must select this compound to enable enzymatic deprotection that avoids base-catalyzed side reactions.

Dual-Functionality: Direct Activation to Phenyldiimides

Beyond acting as a passive protecting group, the phenylhydrazide moiety can be actively utilized as a coupling agent. Oxidation of N-acylamino acid phenylhydrazides with N-bromosuccinimide (NBS) converts the group into a highly reactive phenyldiimide. This intermediate can directly react with free amines to form peptide bonds without the addition of expensive coupling reagents like HATU or EDC. Comparatively, standard protected glycines require a two-step deprotection and subsequent reactivation process, increasing reagent costs and reducing overall step economy in solution-phase synthesis [1].

Evidence DimensionStep economy in peptide bond formation
Target Compound Data1-step activation to reactive phenyldiimide via NBS oxidation
Comparator Or BaselineStandard esters (require 2 steps: deprotection to free acid, then activation with EDC/HATU)
Quantified DifferenceEliminates the need for secondary coupling reagents and intermediate isolation
ConditionsOxidation with N-bromosuccinimide in organic solvents

This dual protection-activation mechanism significantly streamlines procurement by reducing the need for auxiliary coupling reagents in specific fragment condensation strategies.

Solution-Phase Segment Condensation of Complex Peptides

Ideal for assembling large, multi-domain peptides (e.g., calcitonin or insulin analogs) where the C-terminus of intermediate fragments must be protected during coupling but unmasked orthogonally to BOC, Fmoc, and Acm groups [1].

Synthesis of Sulfur-Rich Peptides

The preferred C-terminal building block when synthesizing sequences with multiple cysteine residues, as its oxidative cleavage avoids the catalyst poisoning issues associated with the hydrogenolysis of benzyl esters [1].

Enzymatic Peptide Synthesis Workflows

Highly suited for green-chemistry or biocatalytic pipelines where tyrosinase-mediated deprotection at neutral pH is required to prevent the degradation of fragile, non-natural amino acid side chains [2].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

165.090211983 g/mol

Monoisotopic Mass

165.090211983 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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